6-Isopropyl-5,5-dimethylmorpholin-3-one
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Overview
Description
6-Isopropyl-5,5-dimethylmorpholin-3-one is a chemical compound with the molecular formula C9H17NO2 It is a derivative of morpholine, characterized by the presence of isopropyl and dimethyl groups attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-5,5-dimethylmorpholin-3-one typically involves the reaction of L-Valinol with sodium hydride in toluene. The reaction is carried out under reflux conditions, with cooling provided by an ice bath. The process involves the formation of an intermediate, which is then cyclized to produce the desired morpholinone derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-5,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholinone derivatives.
Scientific Research Applications
6-Isopropyl-5,5-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Isopropyl-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylmorpholin-3-one: A closely related compound with similar structural features but lacking the isopropyl group.
5-Isopropylmorpholin-3-one: Another related compound with an isopropyl group but different substitution patterns on the morpholine ring.
Uniqueness
6-Isopropyl-5,5-dimethylmorpholin-3-one is unique due to the presence of both isopropyl and dimethyl groups, which confer distinct chemical and physical properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5,5-dimethyl-6-propan-2-ylmorpholin-3-one |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-9(3,4)10-7(11)5-12-8/h6,8H,5H2,1-4H3,(H,10,11) |
InChI Key |
OMFSNKZFMHTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(NC(=O)CO1)(C)C |
Origin of Product |
United States |
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